molecular formula C26H23NO8 B11954060 Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate CAS No. 853334-01-7

Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate

Cat. No.: B11954060
CAS No.: 853334-01-7
M. Wt: 477.5 g/mol
InChI Key: SEFRYFHKFACHMQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe) or nucleophiles (NH₃, OH⁻) in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds with fewer double bonds .

Mechanism of Action

The mechanism of action of dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by:

Properties

CAS No.

853334-01-7

Molecular Formula

C26H23NO8

Molecular Weight

477.5 g/mol

IUPAC Name

dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate

InChI

InChI=1S/C26H23NO8/c1-31-16-8-10-17-14(12-16)6-9-18-21(25(29)34-4)22(26(30)35-5)23(27(17)18)24(28)15-7-11-19(32-2)20(13-15)33-3/h6-13H,1-5H3

InChI Key

SEFRYFHKFACHMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N3C(=C(C(=C3C(=O)C4=CC(=C(C=C4)OC)OC)C(=O)OC)C(=O)OC)C=C2

Origin of Product

United States

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